molecular formula C15H22N2O2 B7529792 N-[2-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]acetamide

N-[2-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]acetamide

Cat. No. B7529792
M. Wt: 262.35 g/mol
InChI Key: WEGZKESSCOWQTL-UHFFFAOYSA-N
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Description

N-[2-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]acetamide (DMMPA) is a chemical compound that has been of great interest in scientific research due to its potential therapeutic applications. It is a white crystalline solid with a molecular weight of 291.4 g/mol and a melting point of 129-131°C. DMMPA has been found to exhibit a variety of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.

Mechanism of Action

The exact mechanism of action of N-[2-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]acetamide is not fully understood. However, it is believed to act by modulating the activity of various receptors in the central nervous system, including opioid and GABA receptors.
Biochemical and physiological effects:
N-[2-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]acetamide has been shown to have a variety of biochemical and physiological effects. It has been found to reduce inflammation and pain, as well as to prevent seizures. N-[2-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]acetamide has also been found to have anxiolytic effects, meaning that it can reduce anxiety.

Advantages and Limitations for Lab Experiments

One advantage of N-[2-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]acetamide is that it has been found to be relatively safe and well-tolerated in animal studies. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental conditions.

Future Directions

There are several possible future directions for research on N-[2-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]acetamide. One potential direction is to further investigate its anti-inflammatory effects and its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Another direction is to investigate its potential as an analgesic and its use in the treatment of chronic pain. Additionally, further research could be done to better understand its mechanism of action and to develop more specific and effective drugs based on N-[2-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]acetamide.

Synthesis Methods

N-[2-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]acetamide can be synthesized through a multi-step process starting from 2,6-dimethylmorpholine. The first step involves the reaction of 2,6-dimethylmorpholine with paraformaldehyde to form 2,6-dimethylmorpholin-4-ylmethyl alcohol. This intermediate is then reacted with 2-chloro-N-(2-phenylethyl)acetamide to form N-[2-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]acetamide.

Scientific Research Applications

N-[2-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]acetamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. N-[2-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]acetamide has also been shown to have analgesic effects by modulating the activity of opioid receptors. In addition, N-[2-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]acetamide has been found to have anticonvulsant effects by modulating the activity of GABA receptors.

properties

IUPAC Name

N-[2-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-11-8-17(9-12(2)19-11)10-14-6-4-5-7-15(14)16-13(3)18/h4-7,11-12H,8-10H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEGZKESSCOWQTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=CC=CC=C2NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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